Talnetant - 174636-26-1

Talnetant

Catalog Number: EVT-1485200
CAS Number: 174636-26-1
Molecular Formula: C25H22N2O2
Molecular Weight: 382.461
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Talnetant (SB-223,412) is a neurokinin 3 receptor antagonist developed by GlaxoSmithKline, which is being researched for several different functions, primarily for irritable bowel syndrome and as a potential antipsychotic drug for the treatment of schizophrenia.
Overview

Talnetant is a selective antagonist of the neurokinin-3 receptor, which is part of the tachykinin family of neuropeptides. This compound has garnered interest for its potential therapeutic applications in various disorders, particularly those related to the central nervous system and reproductive health. Talnetant operates by inhibiting the action of neurokinin B, a peptide that plays a crucial role in several physiological processes.

Source

Talnetant was developed as part of research aimed at understanding the neurokinin-3 receptor's role in physiological and pathological processes. It has been characterized in multiple studies, highlighting its binding properties and pharmacological effects. The compound is often referenced alongside other neurokinin-3 receptor antagonists, such as osanetant and Me-talnetant, which share similar mechanisms of action but differ in their chemical structures and binding affinities.

Classification

Talnetant falls under the category of pharmaceutical compounds known as neurokinin-3 receptor antagonists. These compounds are primarily classified based on their ability to selectively bind to and inhibit the neurokinin-3 receptor without significantly affecting other related receptors, such as neurokinin-1 and neurokinin-2 receptors.

Synthesis Analysis

Methods

The synthesis of Talnetant involves several chemical reactions that can be categorized into distinct phases:

  1. Precursor Preparation: The initial phase involves synthesizing precursor compounds that serve as building blocks for Talnetant.
  2. Coupling Reactions: These involve the formation of peptide bonds between amino acids or other functional groups to construct the core structure of Talnetant.
  3. Modification Steps: Post-coupling modifications may include cyclization or the introduction of specific functional groups to enhance receptor selectivity and binding affinity.

Technical Details

The synthesis typically employs techniques such as solid-phase peptide synthesis or solution-phase synthesis, utilizing protecting groups to prevent unwanted reactions during the coupling phases. High-performance liquid chromatography (HPLC) is often used for purification, ensuring that the final product meets purity standards necessary for biological testing.

Molecular Structure Analysis

Structure

Talnetant's molecular structure is characterized by a complex arrangement of atoms that allows it to interact specifically with the neurokinin-3 receptor. The compound's structure can be represented by its chemical formula, which includes multiple rings and functional groups that contribute to its pharmacological properties.

Data

The structural data for Talnetant can be referenced from various databases, including PubChem and chemical literature. Its three-dimensional conformation has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its binding sites and interactions with the neurokinin-3 receptor.

Chemical Reactions Analysis

Reactions

Talnetant undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Binding Reactions: Talnetant binds to the neurokinin-3 receptor through non-covalent interactions, including hydrogen bonds and hydrophobic interactions.
  2. Metabolic Reactions: In vivo, Talnetant may undergo metabolic transformations involving oxidation or hydrolysis, which can influence its pharmacokinetics.

Technical Details

The binding affinity of Talnetant for the neurokinin-3 receptor has been quantified using radiolabeled ligand-binding assays, allowing researchers to determine its efficacy in inhibiting receptor activation by endogenous ligands like neurokinin B.

Mechanism of Action

Process

Talnetant functions by selectively blocking the neurokinin-3 receptor, thereby preventing neurokinin B from exerting its physiological effects. This blockade can lead to alterations in various signaling pathways associated with reproductive functions and pain perception.

Data

Studies have demonstrated that Talnetant effectively inhibits neurokinin B-induced signaling in cellular models, resulting in reduced intracellular calcium mobilization and downstream effects on gene expression related to reproductive health.

Physical and Chemical Properties Analysis

Physical Properties

Talnetant is typically characterized by its solubility profile, melting point, and stability under various conditions. It is generally soluble in organic solvents but may have limited solubility in water.

Chemical Properties

The chemical properties include stability under physiological pH conditions and resistance to enzymatic degradation, which are crucial for its effectiveness as a therapeutic agent. The compound's lipophilicity also plays a role in its absorption and distribution within biological systems.

Applications

Scientific Uses

Talnetant has potential applications in several areas:

  1. Therapeutic Development: It is being investigated for use in treating conditions such as anxiety disorders, depression, and reproductive health issues due to its action on the neurokinin-3 receptor.
  2. Research Tool: Researchers utilize Talnetant to study the role of neurokinin signaling pathways in various physiological processes, contributing to a better understanding of related disorders.
Chemical and Pharmacological Profile of Talnetant

Structural Characteristics and Molecular Properties

Molecular Formula and Stereochemical Configuration

Talnetant (SB-223,412) is a synthetic organic compound with the molecular formula C₂₅H₂₂N₂O₂ and a molar mass of 382.46 g/mol. Its core structure consists of a 3-hydroxyquinoline scaffold substituted at the 2-position with a phenyl group and at the 4-position with a carboxamide linker connected to an (S)-1-phenylpropyl chain. The stereochemical configuration is defined by a single chiral center at the benzylic carbon of the propyl side chain, conferring the (S)-enantiomer with optimal receptor binding affinity. This absolute configuration is critical for its neurokinin 3 (NK3) receptor antagonism, as confirmed by IUPAC-assigned nomenclature and crystallographic studies [1] [2] [4].

Table 1: Key Molecular Properties of Talnetant

PropertyValue
Molecular FormulaC₂₅H₂₂N₂O₂
Molar Mass382.46 g/mol
Chiral Center(S)-configuration at C1-phenylpropyl
XLogP6.61
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Rotatable Bonds6
Topological Polar Surface Area62.22 Ų

Physicochemical Properties

Talnetant exhibits low aqueous solubility but high solubility in dimethyl sulfoxide (DMSO; ≥100 mg/mL or 261 mM). It is a lipophilic compound (XLogP=6.61) with moderate membrane permeability. Solid-state talnetant is a white-to-off-white powder stable at 2–8°C but degrades under prolonged light exposure. Bioavailability studies in preclinical models (rats and dogs) revealed sustained plasma concentrations and low clearance after oral administration, attributed to its balanced lipophilicity and molecular volume. The compound’s bioavailability is further enhanced by formulated mixtures with surfactants like sodium docusate, which improve dissolution kinetics [3] [5] [7].

Classification Within Organic Compound Hierarchies

Talnetant belongs to the phenylquinoline carboxamide class, characterized by a quinoline core fused with phenyl substituents at C-2 and an amide group at C-4. The 3-hydroxy moiety on the quinoline ring facilitates hydrogen bonding with NK3 receptors, while the N-[(S)-1-phenylpropyl] group provides steric specificity. This structural framework places it among bioactive heterocyclic derivatives targeting G protein-coupled receptors (GPCRs), specifically tachykinin receptors [1] [5].

Mechanism of Action and Receptor Interactions

Primary Pharmacological Target: NK3 Receptor Antagonism

Talnetant acts as a competitive, brain-penetrant antagonist of the neurokinin 3 receptor (NK3R), with sub-nanomolar affinity (Ki = 1.4 nM in hNK-3-CHO cells). It inhibits neurokinin B (NKB)-induced intracellular calcium mobilization (IC50 = 6.1–16.6 nM) and inositol phosphate (IP) accumulation in NK3-expressing cells, demonstrating reversible and surmountable blockade. In guinea pigs, talnetant (1–100 mg/kg, i.p.) attenuated senktide (NK3 agonist)-induced "wet dog shaking" by >50% at 30 mg/kg, confirming target engagement in vivo [3] [7] [8].

Selectivity Profile Across Tachykinin Receptors

Talnetant displays >100-fold selectivity for human NK3 over NK2 receptors and negligible affinity for NK1 (Ki >10,000 nM). This specificity arises from its unique interactions with transmembrane helices of NK3R, particularly via hydrophobic pockets accommodating the phenylquinoline group. No significant off-target binding was observed at 100+ CNS receptors, including dopamine and serotonin subtypes [1] [3] [7].

Table 2: Receptor Binding Affinity of Talnetant

Receptor TypeKi or IC50 (nM)Selectivity Ratio (vs. NK3)
Human NK31.41
Human NK2140100
Human NK1>10,000>7,000

Neurochemical Effects in CNS Pathways

Talnetant modulates monoaminergic neurotransmission in emotion-regulating brain regions:

  • Dopaminergic Pathways: Increased extracellular dopamine (238%) and norepinephrine (227%) in the medial prefrontal cortex of guinea pigs at 30 mg/kg [3] [7].
  • Antipsychotic Synergy: Augmented neurochemical changes induced by haloperidol (a D2 antagonist) in the nucleus accumbens, supporting potential antipsychotic mechanisms [2] [3].

Therapeutic Applications and Discontinued Uses

Irritable Bowel Syndrome (IBS) Clinical Trials

Talnetant entered Phase II trials for IBS based on preclinical efficacy in visceral hypersensitivity models. However, a 2007 clinical study found no statistically significant improvement in rectal hypersensitivity or compliance versus placebo. Barostat testing in healthy volunteers confirmed its failure to inhibit evoked visceral pain, contrasting with NK3’s putative role in animal models [1] [6] [8].

Schizophrenia: Preclinical Promise and Clinical Discontinuation

Preclinical data showed talnetant normalized dopamine dysregulation in limbic regions relevant to schizophrenia. Despite completing Phase II trials (2004), development was discontinued in 2007 due to insufficient clinical efficacy in improving psychotic symptoms. This contrasted with its ability to enhance antipsychotic-induced neurochemical changes in rodents [1] [2] [6].

Investigational Repurposing Opportunities

Emerging research explores talnetant’s utility in:

  • Anxiety Disorders: Via interactions with NK3-expressing amygdala circuits.
  • Chronic Cough/COPD: As NK3 receptors mediate bronchoconstriction.No active trials are ongoing, but its pharmacokinetic profile supports repurposing [8] [9].

Pharmaceutical Development and Formulation

Synthesis and Analytical Characterization

The synthesis involves asymmetric condensation of (S)-1-phenylpropylamine with 3-hydroxy-2-phenylquinoline-4-carbonyl chloride. Critical quality attributes include optical purity ([α]D = -25° to -31° in methanol) and HPLC-determined chemical purity (≥98%). Patent EP1740519A1 details crystallization techniques to ensure enantiomeric excess >99% [4] [5] [10].

Formulation Strategies for Oral Delivery

Key patented formulations (e.g., PE20070546A1) comprise:

  • Core Components: Talnetant, povidone (binder), mannitol (diluent; povidone:mannitol ratio ≥0.45:1).
  • Surfactants: Ionic (sodium docusate) or nonionic agents to enhance wettability.These enable direct-compression tablets with improved dissolution profiles and stability under accelerated conditions (40°C/75% RH) [10].

Discontinuation Rationale

GlaxoSmithKline discontinued development in 2007 due to:

  • Clinical Efficacy Shortfalls: Negative IBS and schizophrenia Phase II outcomes.
  • Strategic Pipeline Prioritization: Corporate restructuring favoring higher-potential candidates [1] [6] [9].

Table 3: Clinical Development Timeline

IndicationDevelopment PhaseOutcomeYear
Irritable Bowel SyndromePhase IINo significant efficacy vs. placebo2007
SchizophreniaPhase IIDiscontinued for lack of efficacy2007
Overactive BladderPreclinicalDevelopment halted2008

Tables of Compounds

Properties

CAS Number

174636-26-1

Product Name

Talnetant

Molecular Formula

C25H22N2O2

Molecular Weight

382.461

Synonyms

TALNETANT

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.